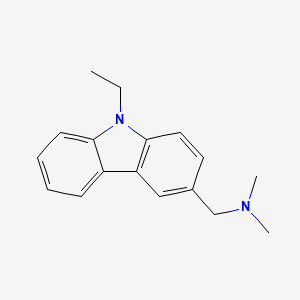
3-Azido-n-boc-d-alanine methyl ester
Descripción general
Descripción
3-Azido-n-boc-d-alanine methyl ester is a useful research compound. Its molecular formula is C9H16N4O4 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Azido-n-boc-d-alanine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azido-n-boc-d-alanine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Probes for Biophysical Studies : A derivative of 3-Azido-n-boc-d-alanine methyl ester, specifically 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester, serves as a useful fluorescence probe for biophysical studies of peptides and proteins due to its solvatochromic properties (Guzow, Milewska, & Wiczk, 2005).
Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of N-Boc-α,α-disubstituted α-amino acids, which are important in producing protected α-methyl-β-phenylglycine and α-methylisoleucine (Martín et al., 2001).
Ultrastructural Studies : Boc-Ala-SNp, a substrate related to 3-Azido-n-boc-d-alanine methyl ester, is promising for ultrastructural studies of intracellular elastase-like enzymes in human neutrophils and other blood cells (Clark, Vaughan, Aiken, & Kagan, 1980).
Specific Fluoroionophore for Ni(II) Ions : A derivative, the 3-[2-(2-quinoxalinyl)benzoxazol-5-yl]alanine, acts as a specific fluoroionophore for Ni(II) ions, with applications in detecting these ions through fluorescence intensity changes (Milewska et al., 2005).
Synthesis of Poly(ADP-ribose) Polymerase Inhibitor : The compound was used in the synthesis of (R)-Boc-2-methylproline (3a) with excellent stereochemical control, which was then applied to the synthesis of veliparib, a poly(ADP-ribose) polymerase inhibitor (Kolaczkowski et al., 2019).
Biocatalytic Resolution : Bacillus amyloliquefaciens WZZ002 was found to show high hydrolytic activity and excellent enantioselectivity for the compound, suggesting a promising route for its commercial production (Zheng et al., 2015).
Propiedades
IUPAC Name |
methyl (2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(15)12-6(5-11-13-10)7(14)16-4/h6H,5H2,1-4H3,(H,12,15)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHFAIHTQFEOMY-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN=[N+]=[N-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-n-boc-d-alanine methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





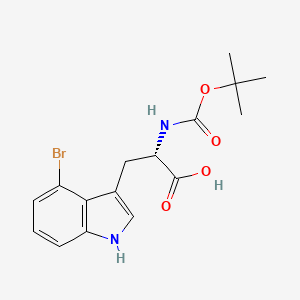



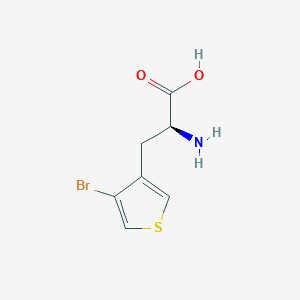
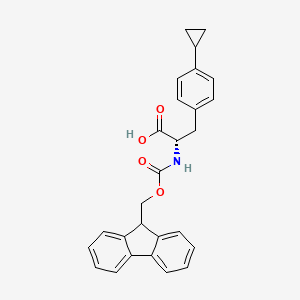
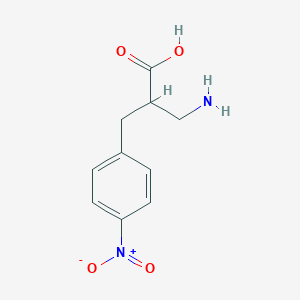


![3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl](/img/structure/B8179577.png)

